molecular formula C12H9ClN2O2 B8587795 3-(2-Chloro-4-nitrophenyl)-4-methylpyridine

3-(2-Chloro-4-nitrophenyl)-4-methylpyridine

Cat. No. B8587795
M. Wt: 248.66 g/mol
InChI Key: LAYODHWEUXLRMK-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

Intermediate 27A was prepared from Intermediate 1A and 1-bromo-2-chloro-4-nitrobenzene by the procedure described for the preparation of Intermediate 1C. HPLC Ret timej:1.30 min. MS (ES): m/z=249.0 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1B(O)O.Br[C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][C:13]=1[Cl:21].CC1C=CN=CC=1C1C=CC=C2C=1C=NN2>>[Cl:21][C:13]1[CH:14]=[C:15]([N+:18]([O-:20])=[O:19])[CH:16]=[CH:17][C:12]=1[C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Step Two
Name
Intermediate 1C
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=NC=C1)C1=C2C=NNC2=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1.30 min
Duration
1.3 min

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])C=1C=NC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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